molecular formula C8H10N2 B3353475 1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole CAS No. 54724-95-7

1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole

Cat. No.: B3353475
CAS No.: 54724-95-7
M. Wt: 134.18 g/mol
InChI Key: SMGMWCZRQXEQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural and electronic properties. This compound is characterized by a fused pyrrole ring system, which imparts distinct photophysical and chemical properties, making it a valuable scaffold for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of aniline derivatives with diketones, followed by cyclization and subsequent functionalization steps . The reaction conditions often require the use of catalysts such as Fe(III) and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the scalability of the synthesis can be achieved through optimization of reaction conditions and the use of continuous flow reactors. This allows for the efficient production of this compound on a larger scale, catering to its demand in various applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield dihydropyrrole derivatives with altered electronic properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole stands out due to its specific substitution pattern, which imparts unique photophysical properties and enhances its utility in various applications. The dimethyl groups contribute to its stability and reactivity, making it a versatile compound for research and industrial purposes .

Properties

IUPAC Name

1,4-dimethylpyrrolo[3,2-b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-9-5-3-8-7(9)4-6-10(8)2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGMWCZRQXEQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538917
Record name 1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54724-95-7
Record name 1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole
Reactant of Route 2
1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole
Reactant of Route 3
1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole
Reactant of Route 4
Reactant of Route 4
1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole
Reactant of Route 5
Reactant of Route 5
1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole
Reactant of Route 6
Reactant of Route 6
1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.